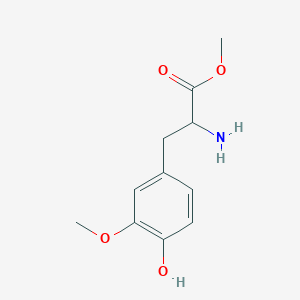

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGOAQVFZXVPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)OC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Esterification

The esterification of carboxylic acids to methyl esters is frequently achieved using thionyl chloride (SOCl₂) in methanol. In the synthesis of methyl 2-amino-3-(3-hydroxyphenyl)propanoate, a precursor to the target compound, 2-amino-3-(3-hydroxyphenyl)propanoic acid is suspended in methanol and treated with SOCl₂ under ice-cooled conditions. The reaction proceeds via in situ generation of HCl, which protonates the carboxylic acid, facilitating nucleophilic attack by methanol. This method yields 4.97 g (98%) of the methyl ester after workup. For the target compound, analogous conditions could esterify 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, though regioselective protection of the phenolic hydroxy group may be necessary to prevent side reactions.

Acid-Catalyzed Esterification

An alternative approach employs sulfuric acid (H₂SO₄) as a catalyst. In the synthesis of methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, hydroferulic acid is dissolved in methanol with 1.5% H₂SO₄ (v/v) and stirred overnight at room temperature. The mild conditions prevent decomposition of acid-labile groups, achieving a 98% yield. This method is advantageous for substrates sensitive to aggressive reagents like SOCl₂, though reaction times are longer (12–24 hours versus 2–4 hours for SOCl₂).

Introduction of the Amino Group: Amidation and Protection

Trifluoroacetylation for Temporary Amino Protection

The amino group in tyrosine derivatives is often protected via trifluoroacetylation to prevent undesired side reactions during subsequent steps. In a patented synthesis of L-tyrosine derivatives, L-tyrosine methyl ester hydrochloride reacts with trifluoroacetic anhydride (TFAA) in dichloromethane under basic conditions (pyridine) to form N-trifluoroacetyl-L-tyrosine methyl ester. This step achieves 93.6% yield and 99.2% purity. For the target compound, a similar strategy could protect the 2-amino group before introducing the 3-methoxy and 4-hydroxy substituents.

Deprotection and Final Amination

Regioselective Functionalization of the Phenyl Ring

Etherification for Methoxy Group Installation

The 3-methoxy group is introduced via Mitsunobu etherification, a robust method for forming aryl ethers. In a representative procedure, N-trifluoroacetyl-L-tyrosine methyl ester reacts with N-tert-butoxycarbonylethanolamine in tetrahydrofuran (THF) using triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DTBAD). The reaction proceeds at 0–5°C to minimize epimerization, achieving 96% conversion. After etherification, hydrolysis removes the tert-butoxycarbonyl (Boc) group, yielding the methoxy-substituted intermediate.

Hydroxy Group Retention and Protection

The 4-hydroxy group is typically retained through the synthesis by employing orthogonal protecting groups. For example, the Boc group in the etherification step shields the amino functionality, while the hydroxy group remains unprotected if inert to reaction conditions. In cases requiring protection, tert-butyldimethylsilyl (TBS) ethers or benzyl groups could be used, though these add synthetic steps.

Integrated Synthetic Routes and Optimization

Sequential Esterification-Amidation-Etherification

A three-step sequence starting from L-tyrosine demonstrates scalability and reproducibility:

-

Esterification : L-tyrosine → L-tyrosine methyl ester hydrochloride (97.2% yield).

-

Amidation : Trifluoroacetylation → N-trifluoroacetyl-L-tyrosine methyl ester (93.6% yield).

-

Etherification : Mitsunobu reaction → O-alkylated derivative (81.4–85.8% yield).

This route highlights the importance of solvent choice (THF vs. toluene) and stoichiometric ratios (1.2–1.8 equivalents of alcohol).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the aromatic ring can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to phenylalanine.

Metabolic Studies: Used in metabolic studies to understand amino acid metabolism.

Medicine

Drug Development: Investigated as a potential lead compound in the development of new pharmaceuticals.

Neurotransmitter Research: Explored for its effects on neurotransmitter pathways.

Industry

Flavor and Fragrance: Utilized in the synthesis of flavor and fragrance compounds.

Polymer Production: Acts as a monomer in the production of certain polymers.

Mechanism of Action

The mechanism by which methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate exerts its effects involves:

Molecular Targets: It targets enzymes that interact with phenylalanine, potentially inhibiting their activity.

Pathways Involved: It may affect the phenylalanine metabolic pathway, influencing the production of neurotransmitters like dopamine and norepinephrine.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of this compound are influenced by its substitution pattern. Below is a systematic comparison with structurally related derivatives:

Substituent Effects on the Phenyl Ring

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 3-methoxy group in the target compound donates electrons, stabilizing the phenyl ring’s resonance structure. In contrast, electron-withdrawing groups like -F or -Cl (e.g., ) may enhance electrophilic interactions in biological targets .

- Hydrogen Bonding Capacity : The 4-hydroxy group enables hydrogen bonding with enzymes or receptors, a feature shared with 4-hydroxyphenyl analogs (). However, the addition of 3-methoxy may reduce solubility compared to purely hydroxylated derivatives .

- Biological Activity : Compounds with halogen substituents (e.g., 4-F, 4-Cl) exhibit targeted antimicrobial or anticancer effects, likely due to enhanced lipophilicity and membrane penetration . The target compound’s di-oxygenated structure may favor antioxidant or anti-inflammatory pathways.

Pharmacokinetic Considerations

- Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for in vivo administration .

Biological Activity

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as a derivative of L-DOPA, has garnered attention for its potential biological activities, particularly in the fields of neurology and cancer research. This compound is structurally related to dopamine and has implications in various biological systems, influencing enzyme activity and receptor interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.25 g/mol

- CAS Number : 134650-90-5

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO4 |

| Molecular Weight | 225.25 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The primary mechanism of action for this compound involves its conversion to L-DOPA, which is then metabolized to dopamine. This pathway is crucial as dopamine plays a significant role in neurotransmission, influencing mood, movement, and cognition. The compound may also interact with various receptors and enzymes, modulating their activity and potentially offering therapeutic effects in neurological disorders.

Therapeutic Applications

- Neurological Disorders : Due to its relationship with dopamine synthesis, this compound is being investigated for its potential in treating conditions such as Parkinson's disease and depression.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines.

Study on Antiproliferative Effects

A study investigated the antiproliferative activity of various derivatives of this compound against human cancer cell lines, including HCT-116 and HeLa cells. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity.

- IC50 Values :

- HCT-116: IC50 = 12 μM

- HeLa: IC50 = 8 μM

- Doxorubicin (control): IC50 = 2.29 μM

These findings suggest that specific structural modifications can enhance the compound's anticancer properties .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound in models of oxidative stress. The compound was shown to reduce neuronal death induced by oxidative agents, indicating its potential as a protective agent in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate, and how is stereochemical purity ensured?

- Answer : The synthesis typically involves esterification of the corresponding amino acid derivative, with protection/deprotection strategies for reactive groups. For example, the amino group may be protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions. Chiral resolution via enzymatic hydrolysis or chiral HPLC is used to isolate the desired enantiomer (e.g., (R)- or (S)-forms) . Reaction conditions (e.g., pH, temperature) are optimized to minimize racemization. Post-synthesis, purity is validated using HPLC with chiral columns (>98% enantiomeric excess) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 4-hydroxy-3-methoxyphenyl group (e.g., aromatic protons at δ 6.7–7.2 ppm, methoxy singlet at δ ~3.8 ppm) and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 254.1) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves diastereomers .

Q. How do researchers evaluate the solubility and stability of this compound in biological buffers?

- Answer : Solubility is tested in aqueous buffers (e.g., PBS, pH 7.4) using shake-flask methods, with quantification via UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C and analyzing degradation products over time using LC-MS. The 4-hydroxy group may necessitate antioxidant additives (e.g., ascorbic acid) to prevent oxidation .

Advanced Research Questions

Q. What experimental approaches address contradictions in bioactivity data between this compound and its halogenated analogs?

- Answer : Discrepancies (e.g., higher receptor binding in bromo-substituted analogs vs. lower activity in nitro derivatives ) are investigated via:

- Molecular Docking : Computational models predict interactions with target receptors (e.g., G-protein-coupled receptors) to identify substituent effects on binding affinity .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) to compare binding energetics between analogs .

- SAR Studies : Systematic substitution of the phenyl ring (e.g., replacing -OH with -Br or -NO₂) reveals structure-activity trends .

Q. How does the 4-hydroxy-3-methoxy substituent influence enzyme inhibition kinetics compared to other phenolic derivatives?

- Answer : The dihydroxy/methoxy motif enhances hydrogen bonding with enzyme active sites. For example:

- Kinetic Assays : Michaelis-Menten analysis using purified enzymes (e.g., tyrosine hydroxylase) shows competitive inhibition (Ki ~5–10 µM), with the methoxy group reducing steric hindrance compared to bulkier substituents .

- Fluorescence Quenching : Tryptophan residues in enzymes exhibit altered fluorescence upon binding, suggesting proximity of the phenyl group to hydrophobic pockets .

Q. What design principles guide structure-activity relationship (SAR) studies for optimizing this compound’s pharmacological profile?

- Answer : Key considerations include:

- Substituent Electronics : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing covalent interactions with nucleophilic enzyme residues .

- Stereochemistry : Enantiomers (e.g., (R)- vs. (S)-forms) exhibit divergent bioactivities; e.g., (S)-configurations may show 10-fold higher affinity for serotonin receptors .

- Prodrug Strategies : Ester hydrolysis rates (measured via LC-MS in plasma) are tuned by modifying the ester group (e.g., ethyl vs. methyl) to control bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.